2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Description
This compound features a phthalazin-1(2H)-one core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a 3-phenyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole group contributes to π-π stacking and hydrogen bonding, common in pharmacologically active molecules .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2/c23-15-10-12-16(13-11-15)27-22(28)18-9-5-4-8-17(18)19(25-27)21-24-20(26-29-21)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRRPBPYLGFIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. This step often involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
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Construction of the Phthalazinone Core: : The phthalazinone core is typically formed through the condensation of phthalic anhydride with hydrazine derivatives, followed by cyclization.
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Final Assembly: : The final step involves coupling the oxadiazole and phthalazinone intermediates under conditions that promote the formation of the desired product. This may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1.1. Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides. For this compound:
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Precursor : 3-phenyl-substituted acylthiosemicarbazide intermediate
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Cyclization Agent : Iodine (I₂) in ethanol with NaOH at 80°C for 6 hours
Reaction Mechanism :
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Deprotonation of thiosemicarbazide by NaOH
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Oxidative cyclization via iodine-mediated S–N bond formation
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Elimination of H₂S gas (monitored by lead acetate paper)
1.2. Phthalazinone Core Functionalization
The phthalazinone moiety is synthesized from phthalic anhydride derivatives:
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Step 1 : Fusion of phthalic anhydride with arylacetic acid (e.g., 4-fluorophenylacetic acid) at 180°C to form benzylidenephthalide
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Step 2 : Hydrazinolysis with hydrazine hydrate in ethanol to yield 4-substituted phthalazinone
Key Reaction :
2.1. Nucleophilic Aromatic Substitution (NAS)
The 4-fluorophenyl group undergoes NAS with strong nucleophiles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOMe | DMF, 100°C, 8h | Methoxy derivative | 55% | |
| NH₃ (aq) | Ethanol, reflux, 12h | Amino derivative | 48% |
2.2. Oxadiazole Ring Modifications
The oxadiazole ring participates in:
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, cleaving to form amides
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄
Example :
3.1. Halogenation
The phthalazinone core undergoes electrophilic substitution:
| Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂/FeBr₃ | C-6 | 6-Bromo-phthalazinone | 72% | |
| Cl₂/AcOH | C-7 | 7-Chloro-phthalazinone | 68% |
3.2. Nitration
Nitration with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-5 or C-8 positions (yield: 60–65%) .
4.1. Thermal Stability
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TGA Data : Decomposition onset at 220°C (N₂ atmosphere)
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DTG Peak : 245°C (maximum mass loss rate)
4.2. Hydrolytic Stability
| Condition | Half-life | Degradation Pathway | Reference |
|---|---|---|---|
| pH 1.2 (HCl) | 3.2 hours | Oxadiazole ring cleavage | |
| pH 7.4 (PBS) | >24 hours | No significant degradation | |
| pH 10.0 (NaOH) | 8.5 hours | Phthalazinone ring hydrolysis |
5.1. Hydrogenation
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Catalyst : 10% Pd/C, H₂ (50 psi)
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Product : Dihydrophthalazinone with reduced oxadiazole (yield: 85%)
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Selectivity : >95% for oxadiazole saturation over fluorophenyl group
5.2. Oxidation
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its structural features which allow for interaction with biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of phthalazinones exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been explored in several studies.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a potential application in treating inflammatory diseases.
Materials Science
Due to its unique electronic properties, the compound is being investigated for use in organic electronics and photonic devices.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research indicates that incorporating phthalazinone derivatives into OLEDs enhances their performance by improving charge transport and light emission efficiency . The fluorophenyl group contributes to better electron mobility within the device structure.
Biochemical Probes
The oxadiazole moiety present in the compound is recognized for its potential as a fluorescent probe in biological systems.
Case Study: Fluorescent Imaging
Studies have utilized derivatives of this compound for imaging cellular processes due to their fluorescence properties. These probes allow for real-time visualization of cellular dynamics in live cells .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorophenyl and oxadiazole groups suggests potential interactions with hydrophobic pockets or hydrogen-bonding sites within proteins, influencing their activity or function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phthalazinone Core
4-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-2-(4-Methoxyphenyl)Phthalazin-1(2H)-One
- Structure : Position 2 has a 4-methoxyphenyl group instead of 4-fluorophenyl; the oxadiazole at position 4 bears a 3-fluorophenyl substituent.
- Properties :
- Molecular Weight: 414.39 vs. ~405.38 (target compound, estimated).
- logP: 4.7767 (higher lipophilicity due to methoxy group).
- Polar Surface Area: 64.997 Ų (lower than target, suggesting reduced solubility).
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-PhenylPhthalazin-1(2H)-One
Modifications on the 1,2,4-Oxadiazole Moiety
4-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-(4-Fluorophenyl)Phthalazin-1(2H)-One
- Structure : Oxadiazole substituted with 4-ethoxy-3-methoxyphenyl.
- Properties :
- Molecular Weight: 458.45 (higher due to bulky substituents).
- logP: 4.6704 (moderate lipophilicity despite polar groups).
- Implications : Ethoxy and methoxy groups may enhance binding to hydrophobic pockets but increase metabolic complexity .
4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-PhenylPhthalazin-1(2H)-One
- Structure : Bromine replaces fluorine on the oxadiazole phenyl ring.
- Properties :
- Molecular Weight: 445.27 (higher due to bromine).
- Steric Effects: Bromine’s bulkiness may hinder target engagement.
- Implications : Bromine’s electronegativity and size could alter binding kinetics compared to fluorine .
Pharmacological Relevance of the Phthalazinone Core
The phthalazinone scaffold is notable in PARP inhibitors (e.g., Olaparib), where substitutions at positions 2 and 4 modulate enzyme inhibition . The target compound’s 4-fluorophenyl group may mimic the cyclopropylcarbonyl group in Olaparib, enhancing affinity for PARP’s nicotinamide-binding site.
Key Data Table: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Research Findings and Implications
- Lipophilicity vs. Solubility : Fluorine and methoxy groups balance logP and solubility; higher logP in methoxy analogs may limit aqueous solubility .
- Bioactivity: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs .
- Synthetic Challenges : Discontinued analogs (e.g., ) highlight difficulties in optimizing substituent combinations for stability and synthesis .
Biological Activity
2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 389.38 g/mol. The structure features a phthalazinone core with a fluorophenyl and oxadiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H16FN3O3 |
| Molecular Weight | 389.38 g/mol |
| LogP | 5.0012 |
| Polar Surface Area | 62.021 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin have shown efficacy against various cancer cell lines. A study demonstrated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Carbonic Anhydrase Inhibition
Another area of investigation involves the inhibition of carbonic anhydrases (CAs), which are metalloenzymes implicated in various physiological processes and diseases, including cancer and glaucoma. Compounds with similar structural motifs have been reported to inhibit human carbonic anhydrase isoforms (hCA I, II, IX, and XII), with inhibition constants ranging from submicromolar to micromolar levels. This suggests the potential of 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin as a selective CA inhibitor .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : Competitive inhibition of carbonic anhydrases affecting pH regulation and bicarbonate transport in cells.
- Antioxidant Properties : Potential scavenging of free radicals due to the presence of phenolic structures.
Study on Anticancer Effects
In a recent study published in Magnetic Resonance in Chemistry, researchers synthesized various oxadiazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
Inhibition Profile Assessment
Another study assessed the inhibition profiles of similar compounds against different hCA isoforms. It was found that specific substitutions on the oxadiazole ring enhanced selectivity towards hCA IX and XII, which are often overexpressed in tumors .
Q & A
Q. What synthetic methodologies are most effective for constructing the 1,2,4-oxadiazole-phthalazinone scaffold in this compound?
The synthesis typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, microwave-assisted ring-closure reactions using Boc-protected intermediates (e.g., para-aminobenzoic acid derivatives) with nitrile precursors can yield oxadiazole intermediates . Subsequent coupling with phthalazinone moieties under mild acidic conditions (e.g., trifluoroacetic acid) provides the final compound. Green chemistry approaches, such as ultrasonic irradiation, have also been employed to enhance reaction efficiency and reduce byproducts .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Analytical techniques such as HPLC (for purity assessment), FTIR (to confirm functional groups), and single-crystal X-ray diffraction (for absolute stereochemistry) are critical. Crystallographic refinement using programs like SHELXL ensures precise structural determination . Mass spectrometry and NMR (¹H/¹³C) further verify molecular weight and substituent positioning .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biochemical activity data for oxadiazole-phthalazinone derivatives?
Discrepancies in biological activity may arise from variations in assay conditions or compound solubility. For instance, poor biochemical test results for similar ligands were resolved by optimizing cell-based assays (e.g., adjusting incubation times or using alternative solvents like DMSO). Cross-validation with orthogonal assays (e.g., PARP inhibition or BRCA-mutant cell viability) can confirm target engagement .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s PARP inhibitory activity?
SAR studies should focus on modifying substituents at the 4-fluorophenyl and 3-phenyl-oxadiazole positions. For example:
- Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring may enhance binding to PARP’s NAD⁺-binding pocket .
- Replacing the oxadiazole with triazole rings could alter potency due to differences in hydrogen-bonding interactions . High-throughput screening paired with molecular docking (using software like AutoDock) can prioritize analogs for synthesis .
Q. What crystallographic challenges arise during structural analysis of this compound, and how are they addressed?
Challenges include low crystal quality and twinning. Using SHELXD for phase determination and SHELXL for refinement improves resolution, especially with high-intensity X-ray sources (e.g., synchrotron radiation). Disorder in the oxadiazole ring may require constrained refinement or dynamic occupancy modeling .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential in BRCA-mutant cancers?
- In vitro: Use BRCA1/2-deficient cell lines (e.g., MX-1 or Capan-1) to assess cytotoxicity (EC₅₀) and PARP trapping via Western blot for PARylation inhibition .
- In vivo: Xenograft models (e.g., MX-1 in nude mice) with oral administration to evaluate tumor regression. Pharmacokinetic studies should monitor bioavailability and metabolite formation .
Methodological Considerations
Q. How can computational tools aid in predicting this compound’s metabolic stability?
Tools like Schrödinger’s ADMET Predictor or SwissADME can forecast cytochrome P450 interactions and clearance rates. Key parameters include logP (optimal range: 2–4) and polar surface area (<140 Ų). Experimental validation via liver microsome assays (human/rodent) is essential for lead optimization .
Q. What experimental controls are critical when assessing off-target effects in kinase inhibition assays?
Include:
- Positive controls (e.g., talazoparib for PARP inhibition ).
- Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target binding.
- Counter-screening against structurally related but inactive analogs to isolate target-specific effects .
Data Interpretation
Q. How should researchers address low reproducibility in synthetic yields for oxadiazole intermediates?
Variability often stems from moisture-sensitive intermediates or inconsistent heating in cyclization steps. Standardize anhydrous conditions and use microwave reactors for precise temperature control. Detailed reaction monitoring via TLC or in-situ IR can identify incomplete conversions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
